molecular formula C10H7F3N2O2 B1405686 2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole CAS No. 1427460-89-6

2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole

Cat. No. B1405686
M. Wt: 244.17 g/mol
InChI Key: UQISOAJJNGSWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole (MTPO) is an organic compound that has been studied for its potential applications in the fields of medicinal chemistry and materials science. It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms, an oxygen atom, and two carbon atoms. MTPO has been studied for its ability to act as a ligand in coordination compounds and as an intermediate in organic synthesis.

Scientific Research Applications

  • DPX-MP062 : This is a novel broad-spectrum, environmentally soft, insect control compound . It demonstrates broad spectrum control of lepidopteran target pests in various crops such as cotton, vegetable, and fruit . It has a novel mode-of-action, resulting in lack of cross resistance to standard insect control compounds .

  • 2-(Trifluoromethoxy)phenylboronic acid : This compound is used as a reactant for the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines as orally active phosphodiesterase 10A inhibitors . It is also used in Suzuki-Miyaura cross-coupling reactions .

  • 2-Chloro-5-(trifluoromethyl)phenylboronic acid : This compound is used as a reactant for the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction . It is also used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .

  • Thifluzamide : This is an effective fungicide that is used as a foliar, soil, or seed treatment to control a wide range of basidiomycete diseases . It is particularly effective in controlling populations of Rhizoctonia sheath blight in rice .

  • 2-(Trifluoromethoxy)phenylboronic acid : This compound is used as a reactant for the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines as orally active phosphodiesterase 10A inhibitors . It is also used in Suzuki-Miyaura cross-coupling reactions .

  • Thifluzamide : This is an effective fungicide that is used as a foliar, soil, or seed treatment to control a wide range of basidiomycete diseases . It is particularly effective in controlling populations of Rhizoctonia sheath blight in rice .

properties

IUPAC Name

2-methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-6-14-15-9(16-6)7-4-2-3-5-8(7)17-10(11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQISOAJJNGSWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=CC=C2OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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